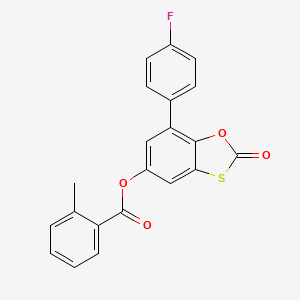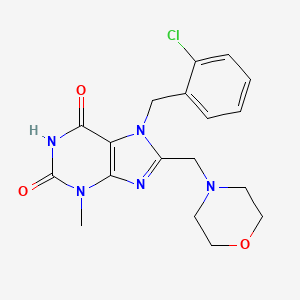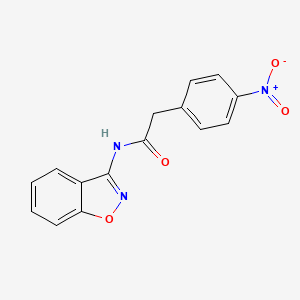![molecular formula C27H25ClFN3O2 B11419571 4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419571.png)
4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, phenyl, and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-chloro-3-methylphenol and 4-fluorophenylpyrrolidinone. These intermediates are then subjected to various coupling reactions, often involving reagents like sodium hydride, potassium carbonate, and palladium catalysts, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features but different biological activities.
4-Fluorophenylpyrrolidinone: Shares the pyrrolidinone structure but lacks the benzodiazole and phenoxy groups.
Benzodiazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H25ClFN3O2 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H25ClFN3O2/c1-18-15-22(11-12-23(18)28)34-14-4-13-31-25-6-3-2-5-24(25)30-27(31)19-16-26(33)32(17-19)21-9-7-20(29)8-10-21/h2-3,5-12,15,19H,4,13-14,16-17H2,1H3 |
InChI Key |
LVMINOHFBVWFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11419498.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11419510.png)
![6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11419516.png)
![2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide](/img/structure/B11419520.png)
![Diethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11419527.png)

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11419541.png)
![5-chloro-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B11419552.png)
![14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11419559.png)
![1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione](/img/structure/B11419567.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11419577.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11419578.png)
